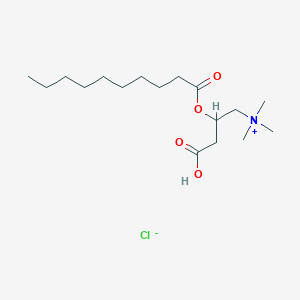

(+/-)-Decanoylcarnitine chloride

Descripción general

Descripción

(+/-)-Decanoylcarnitine chloride: is a chemical compound that belongs to the class of acylcarnitines. It is a derivative of carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound is characterized by the presence of a decanoyl group attached to the carnitine moiety, and it exists as a racemic mixture of its enantiomers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Decanoylcarnitine chloride typically involves the esterification of carnitine with decanoic acid. The reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves the following steps:

Activation of Decanoic Acid: Decanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.

Esterification: The activated decanoic acid is then reacted with carnitine in the presence of a catalyst to form (+/-)-Decanoylcarnitine.

Formation of Chloride Salt: The final step involves the conversion of the esterified product into its chloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of (+

Actividad Biológica

(+/-)-Decanoylcarnitine chloride is a derivative of carnitine, classified as an acylcarnitine. Its primary role in biological systems involves the transport of fatty acids into mitochondria for β-oxidation, a critical metabolic process for energy production. This article explores the biological activity of this compound, highlighting its mechanisms, effects on metabolic pathways, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a decanoyl group attached to the carnitine moiety, existing as a racemic mixture of its enantiomers. The synthesis typically involves the esterification of carnitine with decanoic acid, followed by conversion to its chloride salt using hydrochloric acid as a catalyst .

Fatty Acid Transport

The primary function of this compound is to facilitate the transport of long-chain fatty acids into mitochondria. This process is essential for β-oxidation, where fatty acids are broken down to produce ATP. Studies have demonstrated that the presence of medium-chain acylcarnitines like decanoylcarnitine can significantly influence metabolic flux in various tissues .

Influence on Inflammatory Pathways

Research indicates that acylcarnitines, including this compound, can activate pro-inflammatory pathways. For instance, in vitro studies have shown that these compounds stimulate nuclear factor κ-B (NF-κB) activity, which is implicated in insulin resistance and other inflammatory conditions . This suggests a dual role where they not only participate in metabolism but also modulate inflammatory responses.

Case Studies and Clinical Observations

- Metabolic Disorders : In patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, elevated levels of decanoylcarnitine were observed, indicating its role as a biomarker for this condition. The accumulation of acylcarnitines in such disorders highlights their importance in diagnosing metabolic defects .

- Insulin Resistance : A study involving type 2 diabetes patients revealed that elevated levels of fatty acylcarnitines correlated with insulin resistance. The findings suggested that incomplete β-oxidation leads to increased concentrations of medium-chain acylcarnitines like decanoylcarnitine, which may exacerbate metabolic dysfunction .

- Cholinergic Activity : this compound has been identified as a cholinergic agonist, influencing neurotransmission in retinal ganglion cells. This highlights its potential role beyond metabolism, suggesting involvement in neurological processes .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| MCAD Deficiency Study | Increased decanoylcarnitine levels | Biomarker for metabolic disorders |

| Insulin Resistance Study | Elevated acylcarnitines correlate with resistance | Potential target for therapeutic intervention |

| Cholinergic Activity Study | Modulates GABAergic responses | Implications in neurobiology |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHClNO

- Molecular Weight : 351.91 g/mol

- CAS Number : 14919-36-9

- Physical Appearance : White solid

- Solubility : Soluble in water (<35.19 mg/ml)

(+/-)-Decanoylcarnitine chloride acts as a cholinergic agonist and is involved in lipid metabolism. It is a homolog of acetylcarnitine chloride, known for its ability to enhance fatty acid transport and energy metabolism within cells.

Key Applications

- Lipid Metabolism Studies

-

Pharmacological Research

- In pharmacological studies, this compound has been shown to improve mitochondrial function and oxidative phosphorylation rates, particularly in models of cardiac arrhythmias . For example, in canine models with coronary ligation, administration of decanoylcarnitine chloride reduced ventricular arrhythmias and improved heart function .

- Neurobiological Applications

- Analgesic Effects

Data Table: Summary of Biological Activities

Case Study 1: Cardiac Arrhythmias

In a controlled study involving dogs with induced coronary artery ligation, administration of this compound at a dosage of 300 mg/kg was associated with a significant reduction in the incidence of ventricular arrhythmias. The study highlighted its effectiveness in improving cardiac function through enhanced oxidative phosphorylation rates.

Case Study 2: Neuroprotective Effects

A study explored the effects of this compound on retinal ganglion cells subjected to oxidative stress. Results indicated that the compound not only inhibited GABAergic responses but also promoted cell survival under stress conditions, suggesting its potential utility in treating retinal degenerative diseases.

Propiedades

IUPAC Name |

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.